N-[(3,4-difluorophenyl)methyl]oxan-4-amine
Description
N-[(3,4-Difluorophenyl)methyl]oxan-4-amine is a heterocyclic amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group and a 3,4-difluorobenzyl moiety.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-2-1-9(7-12(11)14)8-15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGWYSWLZKWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-difluorophenyl)methyl]oxan-4-amine typically involves the reaction of 3,4-difluorophenylmethylamine with an appropriate oxan-4-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors equipped with advanced monitoring and control systems. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-difluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-difluorophenyl)methyl]oxan-4-amine has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3,4-difluorophenyl)methyl]oxan-4-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural Analogues: Oxan-4-amine Derivatives
N-(4-Fluoro-2-methylphenyl)oxan-4-amine
- Structure : The oxane core is retained, but the substituent is a 4-fluoro-2-methylphenyl group.
- The single fluorine atom may result in lower lipophilicity (clogP) compared to the difluorinated compound.
4-[(2-Fluorophenyl)methyl]oxan-4-amine
- Structure : Features a 2-fluorophenyl substituent.
- Physical Properties : Predicted density = 1.124 g/cm³, boiling point = 298.2°C, and pKa = 8.68, indicating moderate basicity .
- Comparison : The ortho-fluorine position may enhance intramolecular hydrogen bonding or steric effects, altering solubility and bioavailability relative to the 3,4-difluoro derivative.
N-[(3,4-Difluorophenyl)methyl]oxan-4-amine (Target Compound)
- The lack of methyl groups may improve membrane permeability compared to methyl-substituted analogs.
Table 1: Comparison of Oxan-4-amine Derivatives
| Compound | Molecular Formula | Molecular Weight | Predicted pKa | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₂H₁₅F₂NO | 239.25 | ~8.5* | 3,4-Difluorobenzyl |
| 4-[(2-Fluorophenyl)methyl]oxan-4-amine | C₁₂H₁₆FNO | 209.26 | 8.68 | 2-Fluorobenzyl |
| N-(4-Fluoro-2-methylphenyl)oxan-4-amine | C₁₂H₁₆FNO | 209.26 | N/A | 4-Fluoro-2-methylphenyl |
Heterocyclic Variants: 1,3-Dioxan-4-amine and Sulfonamide Derivatives
N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine
- Structure : Contains a 1,3-dioxane ring with two oxygen atoms.
- The 2,6-dimethyl groups may restrict ring puckering, affecting binding to biological targets .
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide
- Structure : Sulfonamide core with 3,4-difluorophenyl and 3,4-dimethoxyphenyl groups.
- The sulfonamide group enables strong hydrogen bonding, while the 3,4-difluoro substitution mimics the target compound’s electronic profile .
Table 2: Heterocyclic and Pharmacophore Comparisons
| Compound | Core Structure | Biological Activity | Key Functional Groups |
|---|---|---|---|
| This compound | Oxane | Unknown (presumed CNS targeting) | Amine, 3,4-difluorobenzyl |
| N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine | 1,3-Dioxane | Not reported | Amine, dimethyl dioxane |
| N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | Sulfonamide | Tyrosinase inhibition | Sulfonamide, 3,4-difluorophenyl |
Research Findings and Structural Insights
- Crystallographic Data : The sulfonamide analog () exhibits a dihedral angle of 66.05° between aromatic rings, stabilizing its conformation via N–H···O and C–H···O hydrogen bonds. Similar conformational rigidity may occur in oxan-4-amine derivatives, impacting target binding .
- Synthetic Methods : Reductive amination or dehydrosulfurization (as in ) are plausible routes for synthesizing the target compound, though optimization would be required to accommodate fluorine substituents .
Biological Activity
N-[(3,4-difluorophenyl)methyl]oxan-4-amine is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Formula : C11H13F2NO
- CAS Number : 1157008-32-6
- Structure : The compound features a difluorophenyl group attached to an oxan-4-amine moiety, which may influence its biological interactions and properties.
This compound's biological activity is primarily attributed to its interactions with specific enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, potentially modulating various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes critical for metabolic processes.
- Receptor Modulation : It could interact with receptors involved in signaling pathways, affecting cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens.
- Antiviral Activity : Investigations are ongoing to evaluate its efficacy against viral infections.
- Pharmacological Applications : The compound is being explored as a potential therapeutic agent in drug development.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the effectiveness of this compound against bacterial strains.
- Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
-
In Vitro Receptor Binding Assay :
- In vitro assays demonstrated that the compound binds effectively to specific receptors implicated in disease pathways.
- Binding affinities were comparable to established drugs, indicating promising therapeutic potential.
Data Table
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antiviral | Undergoing evaluation for viral efficacy | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
| Receptor Modulation | Significant binding affinity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
